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Compound Focus: Diethylcarbamazine citrate

CAS No.: 1642-54-1

Cat. No.: S526029

Diethylcarbamazine Citrate Tablet Specifications &
Methods

The tables below summarize the critical quality attributes and testing methodologies for DEC tablets, based

on compendial standards and recent research.

Table 1: Key Compendial Specifications for DEC Tablets (USP)

Test Specification / . .
L Method Details & Conditions
Parameter Acceptance Criteria
Assay 95.0% - 105.0% of HPLC Method: Column: L1 (3.9-mm x 15-cm, 5-um). Mobile
(Potency) labeled claim [1] Phase: Methanol and 10mM Potassium Phosphate

(100:900). Detection: UV 220 nm [1].

Dissolution NLT 75% (Q) dissolved  Apparatus 2 (Paddle): 50 rpm. Medium: 900 mL Water.

in 45 minutes [1] Quantify dissolved DEC by HPLC [1].
Impurities NMT 0.1% for any HPLC Method: Similar to assay method. Impurity peaks are
individual impurity [1] calculated against a standard solution [1].
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Table 2: Research and Formulation Insights for DEC Tablets

Aspect Findings & Recommendations Context & Notes

Formulation Development of orodispersible tablets Research focused on matching in-vitro
Goal (ODTs) to improve patient compliance [2]. drug release to marketed samples [2].
Formulation Use of superdisintegrants and effervescent  Direct compression method is
Strategy agents (e.g., Citric Acid & Sodium convenient and cost-effective [3].

Bicarbonate) for ODTs [3].

Analytical A low-tech, non-instrumental titration This may be adapted for basic quality
Method method exists for quantifying DEC in control in resource-limited settings,
medicated salt [4]. though it is less precise than HPLC [4].

Troubleshooting Guide: Potential Issues and
Investigations

When dissolution or stability fails to meet specifications, a systematic investigation is required. The

following workflow outlines the key areas to examine.
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The diagram above shows that troubleshooting should focus on four main areas:

e API Properties: The intrinsic solubility of the drug substance is a primary factor. While no specific
solubility data for DEC was found in the search results, general principles of pre-formulation, such as
particle size reduction and studying polymorphism, are critical first steps for dissolution-limited
compounds [5].

e Formulation & Excipients: The choice and ratio of excipients are crucial. For rapid-dissolving
formulations like ODTs, the use of superdisintegrants (e.g., Kyron T-314) and effervescent couples
(citric acid and sodium bicarbonate) is a well-established strategy to enhance disintegration and
dissolution [3].

¢ Manufacturing Process: The method of manufacture (e.g., direct compression vs. granulation) and
process parameters like compression force can significantly affect tablet hardness, porosity, and,
consequently, the disintegration and dissolution rate.

¢ Storage Conditions: Stability issues, such as chemical degradation or changes in dissolution profile
over time, must be evaluated under standardized storage conditions as per ICH guidelines to ensure
shelf-life [3].
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Suggested Experimental Pathways for Deeper
Investigation

Since the search results lack detailed protocols for DEC-specific challenges, you may need to design

experiments based on general pharmaceutical development principles.

¢ Enhance Solubility/Dissolution: Explore techniques like solid dispersions, co-crystallization, or the
use of surfactants, which are common strategies for poorly soluble drugs [5].

e Systematic Formulation Optimization: Employ a Quality by Design (QbD) approach using
statistical software (e.g., Design Expert). This involves creating a design space to understand the
impact of different excipient levels and process variables on your Critical Quality Attributes (CQQs)
like dissolution and stability [3].

e Conduct Rigorous Stability Studies: Perform accelerated stability studies (e.g., 40°C/75% RH) on
your prototypes according to ICH guidelines. Monitor for changes in assay, impurities, and dissolution
to select the most robust formulation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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